1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene

Description

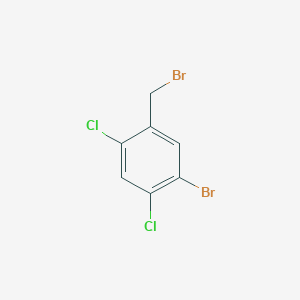

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene is a halogenated aromatic compound with a benzene ring substituted by bromine at position 1, a bromomethyl group (-CH2Br) at position 5, and chlorine atoms at positions 2 and 4. Its molecular formula is C7H4Br2Cl2, and it exhibits a molecular weight of 318.83 g/mol. The compound’s structure is characterized by multiple electron-withdrawing halogens, which influence its reactivity and physicochemical properties. It is primarily used in organic synthesis, particularly in pharmaceutical intermediates or as a substrate for further functionalization due to its reactive bromomethyl group .

Properties

IUPAC Name |

1-bromo-5-(bromomethyl)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBINDPZTLKWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264116 | |

| Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-83-6 | |

| Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene typically involves the bromination of 2,4-dichlorotoluene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2,4-dichlorotoluene.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: 2,4-Dichlorobenzyl alcohol or 2,4-dichlorobenzylamine.

Oxidation: 2,4-Dichlorobenzoic acid.

Reduction: 2,4-Dichlorotoluene.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drug candidates.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates, such as carbocations or radicals, which further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

- The target compound has the highest molecular weight due to its two bromine atoms and two chlorine atoms.

- The bromomethyl group (-CH2Br) at position 5 distinguishes it from analogs with substitutions at other positions or simpler halogenation patterns.

Reactivity:

- Nucleophilic Substitution : The bromomethyl group in the target compound is a reactive site for nucleophilic substitution, making it more reactive than analogs like 1-Bromo-2,4-dichlorobenzene, which lacks this functional group .

- Electrophilic Aromatic Substitution : The electron-withdrawing halogens deactivate the benzene ring, directing further substitutions to meta or para positions relative to existing groups.

Biological Activity

1-Bromo-5-(bromomethyl)-2,4-dichlorobenzene , with the CAS number 1350760-83-6, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C7H4Br3Cl2. Its structure includes a benzene ring substituted with two bromine atoms and two chlorine atoms, which may enhance its reactivity in various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br3Cl2 |

| Molecular Weight | 317.37 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms often enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or nucleic acids.

Toxicological Studies

Research has indicated that halogenated compounds can exhibit toxic effects on living organisms. For example, studies have shown that similar brominated compounds can disrupt endocrine functions and exhibit cytotoxicity in various cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of brominated compounds on human liver cells (HepG2), it was found that exposure to certain brominated aromatic compounds led to significant cell death at higher concentrations. The mechanism was hypothesized to involve oxidative stress and apoptosis induction.

Environmental Impact

This compound may also pose environmental risks due to its persistence and potential bioaccumulation in aquatic organisms. Studies have indicated that brominated compounds can affect aquatic ecosystems by disrupting the reproductive systems of fish and other aquatic life.

Research Findings

Recent studies have explored the synthesis and application of this compound in organic synthesis and medicinal chemistry.

Synthesis Pathways

The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where bromine and chlorine are introduced onto the benzene ring under controlled conditions.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar halogenated compounds is useful:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | Moderate toxicity; endocrine disruptor |

| 1-Bromo-5-chloro-2,4-dichlorobenzene | C7H4BrCl3 | High cytotoxicity; carcinogenic potential |

| 1-Bromo-3-chloro-5-fluorobenzene | C7H4BrClF | Lower toxicity; used in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.